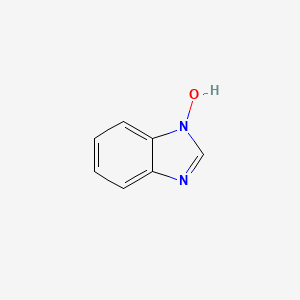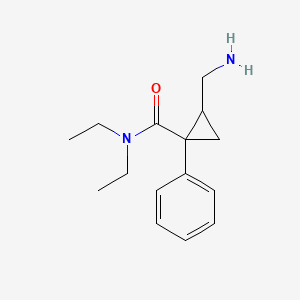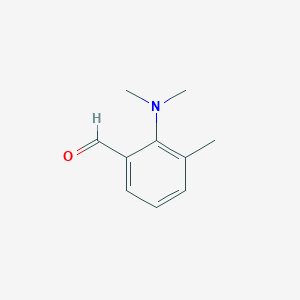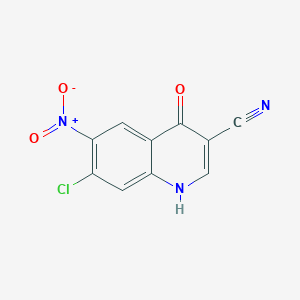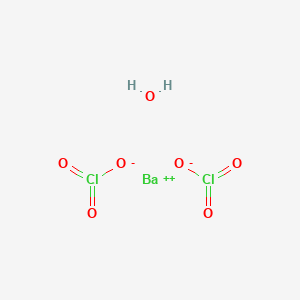
Chloric acid, barium salt, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloric acid, barium salt, monohydrate is an inorganic compound with the chemical formula Ba(ClO3)2·H2O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloric acid, barium salt, monohydrate can be synthesized through the reaction of barium chloride with sodium chlorate in an aqueous solution. The reaction is as follows: [ \text{BaCl}_2 + 2 \text{NaClO}_3 \rightarrow \text{Ba(ClO}_3)_2 + 2 \text{NaCl} ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting barium carbonate with chloric acid. The reaction is carried out under controlled conditions to ensure the purity of the final product: [ \text{BaCO}_3 + 2 \text{HClO}_3 \rightarrow \text{Ba(ClO}_3)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Chemical Reactions Analysis
Types of Reactions
Chloric acid, barium salt, monohydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: It can be reduced to barium chloride and other by-products.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Common reagents include reducing agents like sulfur dioxide.
Reduction: Common reagents include strong acids like hydrochloric acid.
Substitution: Conditions typically involve aqueous solutions and moderate temperatures.
Major Products Formed
Oxidation: Barium sulfate and chlorine dioxide.
Reduction: Barium chloride and water.
Substitution: Various barium salts depending on the substituent.
Scientific Research Applications
Chloric acid, barium salt, monohydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of sulfate ions.
Biology: Employed in biological assays to study oxidative stress.
Medicine: Investigated for its potential use in radiographic imaging due to its high density.
Industry: Utilized in the manufacturing of pyrotechnics and explosives due to its oxidizing properties.
Mechanism of Action
The mechanism by which chloric acid, barium salt, monohydrate exerts its effects involves the release of chlorate ions, which act as strong oxidizing agents. These ions can disrupt cellular processes by oxidizing essential biomolecules, leading to cellular damage or death. The molecular targets include proteins, lipids, and nucleic acids, which are susceptible to oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Barium chloride: Similar in terms of barium content but lacks the oxidizing properties of chloric acid, barium salt, monohydrate.
Sodium chlorate: Shares the chlorate ion but differs in the cation, leading to different solubility and reactivity profiles.
Potassium chlorate: Similar oxidizing properties but different solubility and stability characteristics.
Uniqueness
This compound is unique due to its combination of barium and chlorate ions, providing both high density and strong oxidizing capabilities. This makes it particularly useful in applications requiring both properties, such as in pyrotechnics and certain analytical chemistry techniques.
Properties
Molecular Formula |
BaCl2H2O7 |
|---|---|
Molecular Weight |
322.24 g/mol |
IUPAC Name |
barium(2+);dichlorate;hydrate |
InChI |
InChI=1S/Ba.2ClHO3.H2O/c;2*2-1(3)4;/h;2*(H,2,3,4);1H2/q+2;;;/p-2 |
InChI Key |
CIADYQPMTWAHHH-UHFFFAOYSA-L |
Canonical SMILES |
O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2,4-dihydrothiochromeno[4,3-C]pyrazole](/img/structure/B8796853.png)
![2-(Furan-2-yl)-5-(methylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B8796865.png)
![8-Chloro-2-(4-fluorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B8796880.png)
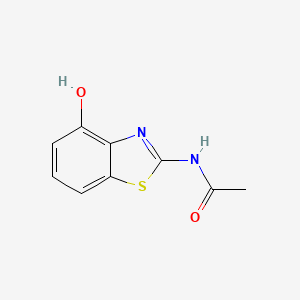
![[1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B8796888.png)
![Benzo[d][1,3]dioxol-5-ylmethanamine hydrochloride](/img/structure/B8796896.png)

